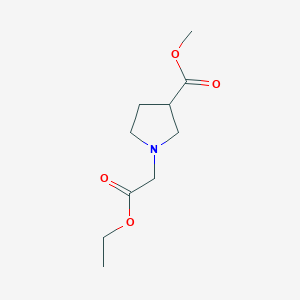

Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-15-9(12)7-11-5-4-8(6-11)10(13)14-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWLMKULNKTPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576503 | |

| Record name | Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142483-57-6 | |

| Record name | Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, methyl pyrrolidine-3-carboxylate is dissolved in anhydrous DMF under nitrogen atmosphere. Sodium hydride (60% in mineral oil) is added at 0°C to deprotonate the secondary amine, forming a reactive alkoxide intermediate. Ethyl bromoacetate is then introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. The reaction is quenched with brine, and the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via flash chromatography (EtOAc:petroleum ether, 1:4 to 3:1).

Key factors influencing yield include:

-

Base selection : Sodium hydride outperforms weaker bases like potassium carbonate due to its ability to fully deprotonate the amine.

-

Solvent choice : DMF enhances reaction kinetics compared to THF or acetonitrile, as noted in analogous protocols.

-

Temperature control : Maintaining 0°C during base addition minimizes side reactions such as over-alkylation or ester hydrolysis.

Purification and Characterization

Crude products are typically purified using gradient elution on silica gel, with ethyl acetate and petroleum ether mixtures yielding >90% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms successful alkylation, with characteristic shifts for the N-CH2COOEt group (δ 4.1–4.3 ppm for the methylene protons and δ 1.2–1.4 ppm for the ethyl group). Infrared (IR) spectroscopy reveals ester carbonyl stretches near 1740 cm⁻¹.

Microwave-Assisted Alkylation

Recent advancements employ microwave irradiation to accelerate reaction times. A modified protocol involves heating a mixture of methyl pyrrolidine-3-carboxylate, ethyl bromoacetate, and p-toluenesulfonic acid (pTSA) in toluene at 150–180°C under microwave conditions for 40–60 minutes. This approach reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating (45–55%).

Mechanistic Insights

Microwave irradiation enhances reaction efficiency by uniformly heating the reaction mixture, promoting faster kinetic activation. The acidic catalyst (pTSA) likely facilitates in situ protonation of the alkylating agent, increasing electrophilicity.

Sequential Esterification and Alkylation

An alternative route begins with pyrrolidine-3-carboxylic acid, sequentially introducing the methyl and ethoxycarbonylmethyl groups.

Methyl Ester Formation

Pyrrolidine-3-carboxylic acid is treated with thionyl chloride in methanol to form the methyl ester. Excess methanol ensures complete esterification, with yields exceeding 85% after recrystallization.

N-Alkylation with Ethyl Bromoacetate

The methyl ester undergoes alkylation as described in Section 1.1. This two-step approach avoids competing ester hydrolysis during the alkylation step, particularly when using moisture-sensitive bases like NaH.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the dominant preparation routes:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The pyrrolidine ring structure may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues within the Pyrrolidine Family

Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 106556-66-5)

- Structure : Contains a 3-ketone group and two methyl substituents at the 2-position of pyrrolidine.

- Molecular Weight : 185.22 (vs. 215.25 for the target compound).

- Key Differences : The ketone group increases polarity (TPSA = 55.40 Ų vs. 55.40 Ų for the target), while the methyl groups reduce steric hindrance. Bioavailability predictions suggest moderate GI absorption, comparable to the target compound .

- Applications : Used as a building block in heterocyclic synthesis.

Benzyl 2-(2-Ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate (CAS 219841-93-7)

- Structure : Features a benzyl carbamate group at the 1-position and a 3-ketone group.

- Molecular Weight : 305.33 (higher than the target due to the benzyl group).

- Key Differences : The benzyl group enhances lipophilicity (predicted logP = 1.227) but may reduce metabolic stability. The 3-ketone could participate in hydrogen bonding, influencing crystallinity .

Biological Activity

Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate (CAS No. 142483-57-6) is a compound with a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | YEWLMKULNKTPIM-UHFFFAOYSA-N |

This compound is believed to exert its biological effects through multiple pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription, leading to cell cycle arrest in cancer cells .

- Antibacterial Activity : Derivatives of pyrrolidine compounds have demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

Recent studies have explored the anticancer potential of various pyrrolidine derivatives, including this compound. For instance:

- Cell Cycle Arrest : In vitro studies indicate that certain derivatives can induce S-phase arrest in cancer cell lines, leading to apoptosis in a dose-dependent manner .

Antibacterial Properties

The compound's structural analogs have been evaluated for their antibacterial properties:

- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against pathogens like Pseudomonas aeruginosa, which is critical in treating infections caused by resistant strains .

Case Studies and Research Findings

- Study on Anticancer Agents : A study focused on novel derivatives targeting topoisomerase II reported that these compounds, including pyrrolidine derivatives, displayed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound as an anticancer agent .

- Antibacterial Evaluation : Another research highlighted the synthesis of pyrrolidine-based compounds that exhibited robust antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate?

- Answer : The compound is typically synthesized via multi-step reactions involving pyrrolidine derivatives. For example, alkylation of pyrrolidine-3-carboxylate esters with ethyl bromoacetate intermediates under basic conditions (e.g., K₂CO₃ in DMF) is a common route. Diastereoselective synthesis methods, such as those described for structurally similar pyrrolidine carboxylates, may involve chiral auxiliaries or catalysts to control stereochemistry . NMR monitoring (e.g., -NMR for ester carbonyl confirmation) and purification via column chromatography are critical for verifying intermediate steps .

Q. How is NMR spectroscopy utilized to characterize the structural and stereochemical properties of this compound?

- Answer : - and -NMR are essential for confirming the ester groups, pyrrolidine ring conformation, and substituent positions. For instance, the ethoxy group’s methyl protons typically appear as a triplet (~1.2–1.4 ppm), while the pyrrolidine ring protons exhibit splitting patterns dependent on puckering (e.g., pseudorotation dynamics). NOESY or COSY experiments can resolve stereochemical ambiguities, particularly for distinguishing cis/trans isomers in the pyrrolidine ring .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and Mercury (for visualization and packing analysis) are widely used. The puckering amplitude () and phase angle () of the pyrrolidine ring can be quantified using Cremer-Pople coordinates, which are critical for understanding conformational stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s hydrogen-bonding networks and crystal packing?

- Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry, while tools like Mercury CSD analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., rings), which influence crystallization behavior. Discrepancies between predicted and observed packing may arise from solvent effects or polymorphism, requiring MD simulations to resolve .

Q. What experimental strategies enhance diastereoselectivity in the synthesis of pyrrolidine derivatives like this compound?

- Answer : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) or auxiliaries (e.g., Evans’ oxazolidinones) can induce asymmetry. For example, asymmetric Michael additions to α,β-unsaturated esters have been used to control stereochemistry. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization during workup .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?

- Answer : Contradictions in NMR or IR data often stem from tautomerism, rotamers, or solvent effects. Variable-temperature NMR or deuterium exchange experiments can identify dynamic processes. For crystallographic disagreements (e.g., bond-length variations), Hirshfeld surface analysis or Rfree cross-validation in refinement protocols helps validate models .

Data Analysis and Optimization

Q. What statistical methods are applied to analyze reaction yields and purity in multi-step syntheses?

- Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, optimize reaction parameters (e.g., catalyst loading, temperature). HPLC-MS or LC-HRMS tracks purity, while ANOVA identifies significant variables affecting yield .

Q. How are puckering dynamics of the pyrrolidine ring quantified, and what biological implications arise?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.